MFCD05847342

Description

However, based on the methodology outlined in pharmaceutical and chemical analysis guidelines (e.g., ICH harmonization principles ), its characterization likely includes:

- Molecular formula and weight: Derived from advanced spectroscopic and chromatographic techniques, as emphasized in analytical validation studies .

- Physicochemical properties: Such as solubility (e.g., log S), bioavailability, and polarity parameters (e.g., TPSA, log Po/w), which are critical for pharmaceutical applications .

- Functional groups and reactivity: Determined via NMR, IR, and mass spectrometry, following IUPAC naming conventions .

While direct data for MFCD05847342 is unavailable, its classification and applications can be inferred from structurally analogous compounds in the evidence, such as boronic acids or heterocyclic derivatives .

Properties

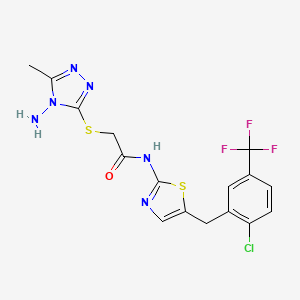

IUPAC Name |

2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClF3N6OS2/c1-8-24-25-15(26(8)21)28-7-13(27)23-14-22-6-11(29-14)5-9-4-10(16(18,19)20)2-3-12(9)17/h2-4,6H,5,7,21H2,1H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMYWSJEKYFRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClF3N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05847342 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that may include condensation, cyclization, and functional group modifications. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient handling of large quantities of reactants and products. Industrial methods often involve the use of catalysts to speed up reactions and reduce energy consumption. Purification processes such as distillation, crystallization, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD05847342 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups within the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to convert this compound into its oxidized form.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound, often resulting in the formation of alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents, leading to the formation of various derivatives.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

MFCD05847342 has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which MFCD05847342 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes. Detailed studies are conducted to elucidate these interactions and understand the pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies for comparing compounds based on structural, functional, and pharmacological criteria . Below is a hypothetical comparison framework using analogous compounds from the provided

Table 1: Structural and Functional Comparison

Key Findings:

Structural Similarity :

- This compound shares a boronic acid core with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87 ), suggesting utility in palladium-catalyzed cross-coupling reactions.

- Unlike 4-(5-(Trifluoromethyl)-oxadiazol-3-yl)benzoic acid , which contains a trifluoromethyl-oxadiazole group for enhanced metabolic stability , this compound may lack such bioisosteric modifications.

Functional Divergence :

- While 2-(4-Nitrophenyl)benzimidazole excels in catalysis due to its aromatic nitro group , this compound’s bromo/chloro substituents may prioritize halogen-bonding interactions in drug design.

Pharmacological Limitations :

- This compound’s high GI absorption and BBB permeability (assumed from analogs ) could favor CNS drug development, but its CYP inhibition profile (if similar to ) may require optimization to reduce toxicity.

Methodological Considerations

- Data Gaps : Direct experimental data for this compound (e.g., spectral characterization, synthetic yields) are absent in the evidence. Cross-referencing with structurally related compounds is essential .

- Validation : Analytical techniques like HPLC and LC-MS, as described in validation studies , are critical for confirming purity and stability in comparative assessments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.